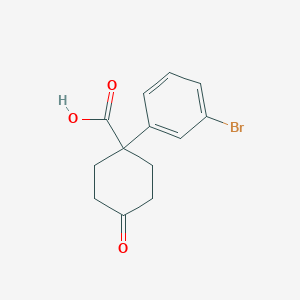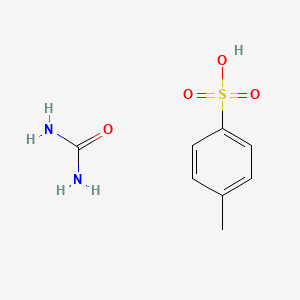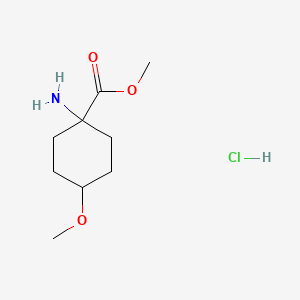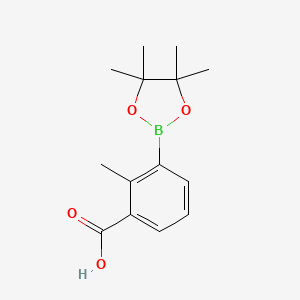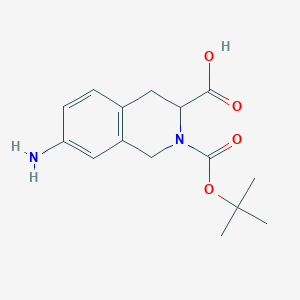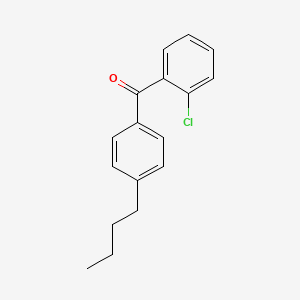
4-n-Butyl-2'-chlorobenzophenone
Übersicht
Beschreibung
- 4-n-Butyl-2’-chlorobenzophenone is a chemical compound with the molecular formula C17H17ClO . It is also known by its IUPAC name: (4-butylphenyl)(2-chlorophenyl)methanone .
- This compound is a white to off-white solid with a molecular weight of 272.77 g/mol .
- It is used in various applications, including as a starting material for the synthesis of other organic compounds.
Synthesis Analysis
- The synthesis of 4-n-Butyl-2’-chlorobenzophenone can be achieved through several methods. One common approach involves the reaction of butylbenzene with 2-chlorobenzoyl chloride .
- The reaction proceeds via an acylation process, where the chlorine atom from the benzoyl chloride replaces a hydrogen atom on the butylbenzene ring.
Molecular Structure Analysis
- The molecular structure of 4-n-Butyl-2’-chlorobenzophenone consists of a butyl group (a four-carbon alkyl chain) attached to the 2’-position of a chlorobenzophenone .
- The IUPAC name reflects this structure: (4-butylphenyl)(2-chlorophenyl)methanone .
Chemical Reactions Analysis
- 4-n-Butyl-2’-chlorobenzophenone can participate in various chemical reactions, including nucleophilic substitutions, acylations, and more.
- For example, it can undergo nucleophilic substitution reactions with cyanide ion (CN^-) to form n-butyl cyanide.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of 4-n-Butyl-2’-chlorobenzophenone is approximately 50-52°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone , ethanol , and chloroform .
- Appearance : It appears as a white to off-white crystalline solid .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Alkyne metathesis of 1,4-dipropynylated benzenes has been reported, where high-molecular-weight poly(p-phenyleneethynylenes) are formed. This process uses a catalyst system formed from commercially available Mo(CO)6 and 4-chlorophenol or 4-trifluoromethylphenol in situ, demonstrating the role of chlorobenzophenones in the synthesis of novel polymeric materials with potential applications in electronics, optics, and material science (Kloppenburg, Jones, & Bunz, 1999).
Environmental Chemistry and Pollutant Degradation
Research on 4-tert-butylphenol, a compound structurally related to 4-n-Butyl-2'-chlorobenzophenone, in the context of environmental pollution, indicates its significance in studying the degradation pathways of phenolic endocrine-disrupting chemicals. Studies have shown that such compounds can be effectively transformed through processes like ferrate(VI) oxidation, revealing insights into water treatment and pollutant degradation strategies (Zheng et al., 2020).
Catalysis and Chemical Reactions
The synthesis of bis(o-iminobenzosemiquinonato)metal complexes demonstrates the utility of chlorobenzophenones in creating complex metal-ligand assemblies with potential applications in catalysis and as models for studying redox processes in biological systems. Such complexes provide valuable insights into the electronic structures of transition-metal complexes containing radical ligands, which are crucial for developing new catalytic processes and understanding biological redox reactions (Chaudhuri et al., 2001).
Safety And Hazards
- 4-n-Butyl-2’-chlorobenzophenone is considered hazardous due to its skin and eye irritation potential.
- It is essential to avoid contact with skin, eyes, and clothing. If ingested or inhaled, seek medical attention.
- Store it in a well-ventilated place, away from open flames and heat sources.
Zukünftige Richtungen
- Research on the applications of 4-n-Butyl-2’-chlorobenzophenone in various fields, such as pharmaceuticals, materials science, and organic synthesis, could provide valuable insights.
- Investigate its potential as a building block for novel compounds or as a starting material for more complex syntheses.
Eigenschaften
IUPAC Name |
(4-butylphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQNAVSVKINOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612484 | |
| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-Butyl-2'-chlorobenzophenone | |
CAS RN |
64357-55-7 | |
| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



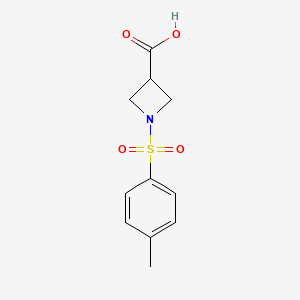



![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)
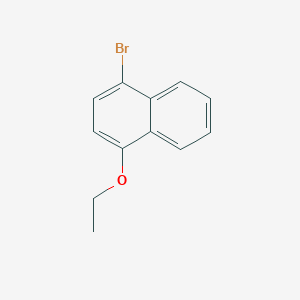
![Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1612773.png)
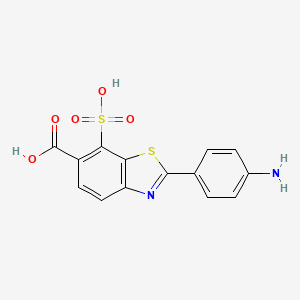
![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)
